molecular formula C13H16N2O2 B2824121 N-[[4-(Acetamidomethyl)phenyl]methyl]prop-2-enamide CAS No. 2361646-01-5

N-[[4-(Acetamidomethyl)phenyl]methyl]prop-2-enamide

Cat. No. B2824121
CAS RN: 2361646-01-5
M. Wt: 232.283
InChI Key: KRLYRQBWOICUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(Acetamidomethyl)phenyl]methyl]prop-2-enamide, also known as AM404, is a synthetic analog of anandamide, an endocannabinoid that is produced naturally in the human body. AM404 has been studied extensively for its potential therapeutic applications in various fields, including pain management, neuroprotection, and cancer treatment.

Mechanism of Action

N-[[4-(Acetamidomethyl)phenyl]methyl]prop-2-enamide acts as an inhibitor of the anandamide transporter, which is responsible for the reuptake of anandamide into cells. By inhibiting this transporter, this compound increases the levels of anandamide in the body, leading to pain relief and other therapeutic effects. Additionally, this compound has been shown to have effects on other receptors in the body, including the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to reduce the production of prostaglandins, which are involved in pain and inflammation. Additionally, this compound has been found to reduce oxidative stress and to have antioxidant effects in the body.

Advantages and Limitations for Lab Experiments

One advantage of using N-[[4-(Acetamidomethyl)phenyl]methyl]prop-2-enamide in lab experiments is its ability to inhibit the reuptake of anandamide, which can lead to increased levels of this endocannabinoid in the body and result in pain relief and other therapeutic effects. Additionally, this compound has been found to have neuroprotective and anticancer effects, making it a potentially useful tool for studying these areas. However, one limitation of using this compound is its relatively low potency compared to other cannabinoids, which may limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research on N-[[4-(Acetamidomethyl)phenyl]methyl]prop-2-enamide. One area of interest is the development of more potent analogs of this compound that could be used in pain management and other therapeutic applications. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective and anticancer effects of this compound, and to determine the optimal dosages and delivery methods for these applications. Finally, research is needed to determine the long-term safety and potential side effects of this compound use, particularly in humans.

Synthesis Methods

N-[[4-(Acetamidomethyl)phenyl]methyl]prop-2-enamide can be synthesized through a multi-step process starting with the reaction of 4-bromobenzylamine with acetic anhydride to produce N-(4-bromobenzyl)acetamide. This compound is then reacted with propargyl bromide to produce N-(4-bromobenzyl)-2-propyn-1-amine, which is subsequently reacted with acetic acid to form N-(4-bromobenzyl)-2-propyn-1-yl acetamide. Finally, this compound is reacted with methylamine to produce this compound.

Scientific Research Applications

N-[[4-(Acetamidomethyl)phenyl]methyl]prop-2-enamide has been shown to have a wide range of potential therapeutic applications. In pain management, it has been found to inhibit the reuptake of anandamide, leading to increased levels of this endocannabinoid in the body and resulting in pain relief. Additionally, this compound has been found to have neuroprotective effects in animal models of stroke and traumatic brain injury, possibly through its ability to reduce oxidative stress and inflammation. In cancer treatment, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

N-[[4-(acetamidomethyl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-13(17)15-9-12-6-4-11(5-7-12)8-14-10(2)16/h3-7H,1,8-9H2,2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLYRQBWOICUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.